1-Cyclohexyl-4-(2-furoyl)piperazine 1-Cyclohexyl-4-(2-furoyl)piperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC0628707
InChI: InChI=1S/C15H22N2O2/c18-15(14-7-4-12-19-14)17-10-8-16(9-11-17)13-5-2-1-3-6-13/h4,7,12-13H,1-3,5-6,8-11H2
SMILES: C1CCC(CC1)N2CCN(CC2)C(=O)C3=CC=CO3
Molecular Formula: C15H22N2O2
Molecular Weight: 262.35 g/mol

1-Cyclohexyl-4-(2-furoyl)piperazine

CAS No.:

Cat. No.: VC0628707

Molecular Formula: C15H22N2O2

Molecular Weight: 262.35 g/mol

* For research use only. Not for human or veterinary use.

1-Cyclohexyl-4-(2-furoyl)piperazine -

Specification

Molecular Formula C15H22N2O2
Molecular Weight 262.35 g/mol
IUPAC Name (4-cyclohexylpiperazin-1-yl)-(furan-2-yl)methanone
Standard InChI InChI=1S/C15H22N2O2/c18-15(14-7-4-12-19-14)17-10-8-16(9-11-17)13-5-2-1-3-6-13/h4,7,12-13H,1-3,5-6,8-11H2
Standard InChI Key VGWYLWCVXIIGOU-UHFFFAOYSA-N
SMILES C1CCC(CC1)N2CCN(CC2)C(=O)C3=CC=CO3
Canonical SMILES C1CCC(CC1)N2CCN(CC2)C(=O)C3=CC=CO3

Introduction

Structural Characteristics and Classification

Molecular Structure

1-Cyclohexyl-4-(2-furoyl)piperazine belongs to the class of piperazine derivatives, which are known for their diverse biological activities. The compound features a core piperazine ring, which is a six-membered heterocyclic structure containing two nitrogen atoms at positions 1 and 4. The structural integrity of the compound is defined by two key substituents: a cyclohexyl group attached to one nitrogen atom of the piperazine ring and a 2-furoyl group (derived from 2-furancarboxylic acid) attached to the other nitrogen atom.

The molecular formula of 1-Cyclohexyl-4-(2-furoyl)piperazine is C15H22N2O2, with a molecular weight of 248.36 g/mol. The spatial arrangement of these groups contributes significantly to the compound's three-dimensional structure and consequent biochemical interactions.

Structural Classification

The compound falls under several classifications in organic chemistry:

Table 1: Structural Classification of 1-Cyclohexyl-4-(2-furoyl)piperazine

Classification CategoryDescription
Primary ClassPiperazine derivative
Heterocyclic TypeNitrogen-containing heterocycle
Functional GroupsAmide (from furoyl group), tertiary amine
Ring SystemsPiperazine (6-membered), cyclohexane (6-membered), furan (5-membered)
Structure TypeMulti-cyclic compound

The presence of both the cyclohexyl group (a non-polar, hydrophobic moiety) and the furoyl group (containing the carbonyl functionality) creates a molecule with distinctive polarity characteristics. This structural duality enables the compound to interact with different biological targets through various bonding mechanisms, including hydrogen bonding, π-stacking, and hydrophobic interactions.

Physicochemical Properties

PropertyValue/DescriptionBasis of Estimation
Physical StateSolid at room temperatureBased on similar derivatives
ColorLight brown to whiteBased on related compounds
SolubilitySoluble in organic solvents (acetonitrile, chloroform); limited water solubilityBased on structural features and similar compounds
Melting Point~100-110°C (estimated)Based on related furoyl-piperazine derivatives

Chemical Reactivity

The chemical reactivity of 1-Cyclohexyl-4-(2-furoyl)piperazine is primarily determined by its functional groups:

Common reaction types for this compound include:

  • N-alkylation at the piperazine nitrogen sites

  • Hydrolysis of the amide linkage under strong acidic or basic conditions

  • Reactions at the furan ring, particularly electrophilic substitution

These chemical characteristics make the compound valuable as a synthetic intermediate in medicinal chemistry applications.

Synthesis Methods

General Synthetic Routes

The synthesis of 1-Cyclohexyl-4-(2-furoyl)piperazine typically involves strategic coupling reactions between suitable piperazine derivatives and furoyl components. Based on documented syntheses of related compounds, several approaches can be employed:

Direct Acylation Method

This common approach involves the reaction of 1-cyclohexylpiperazine with a 2-furoyl chloride or 2-furoic acid in the presence of appropriate coupling agents. The reaction proceeds through nucleophilic acyl substitution mechanisms .

Sequential Substitution Method

This alternative approach begins with piperazine, which first undergoes selective mono-N-alkylation with a cyclohexyl halide, followed by acylation of the remaining nitrogen with the furoyl component .

Detailed Synthesis Protocol

Based on the synthesis of similar compounds described in the research literature, a typical synthesis protocol for 1-Cyclohexyl-4-(2-furoyl)piperazine might involve:

  • Dissolving 1-cyclohexylpiperazine in a suitable solvent like acetonitrile or N,N-dimethylformamide (DMF)

  • Adding a base such as potassium carbonate or lithium hydride

  • Dropwise addition of 2-furoyl chloride or a suitable coupling agent with 2-furoic acid

  • Maintaining the reaction at room temperature or reflux conditions for several hours

  • Monitoring by thin-layer chromatography (TLC)

  • Workup by quenching with water, extraction, and purification by recrystallization or column chromatography

Table 3: Typical Reaction Conditions for Synthesis

ParameterConditionNotes
SolventAcetonitrile or DMFPolar aprotic solvents facilitate nucleophilic substitution
BaseK₂CO₃ or LiHActs as proton scavenger and activates nucleophile
Temperature25-80°CHigher temperatures for reflux conditions
Reaction Time3-5 hoursDependent on reactivity and conditions
Molar Ratio (Piperazine:Furoyl)1:1.1Slight excess of acylating agent typically used
Purification MethodRecrystallization or column chromatographySelection based on crude product characteristics

The synthetic methodology for 1-Cyclohexyl-4-(2-furoyl)piperazine shares similarities with protocols used for related compounds such as 2-furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives and 3-[4-(2-furoyl)-1-piperazinyl]-N-(aryl/aralkyl/alkyl)propanamides .

Analytical Characterization

Infrared (IR) Spectroscopy

Key absorption bands would likely include:

  • C=O stretching of the amide group (~1650-1670 cm⁻¹)

  • C-H stretching of aromatic and aliphatic regions (3100-2800 cm⁻¹)

  • C-O-C stretching of the furan ring (~1200 cm⁻¹)

  • C-N-C stretching of the piperazine ring (~1100 cm⁻¹)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H-NMR spectrum would likely show characteristic signals for:

  • Furan ring protons (typically between δ 6.0-7.5 ppm)

  • Piperazine ring protons (typically between δ 2.5-4.0 ppm)

  • Cyclohexyl ring protons (typically between δ 1.0-2.0 ppm)

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly employed for purity analysis and characterization of such compounds. Based on related structures, suitable mobile phases for TLC analysis might include mixtures of ethyl acetate and hexanes, while HPLC analysis might employ methanol/water gradients with appropriate modifiers .

Biological Activities and Applications

ActivityMechanism/TargetRelated Compound ExampleReference
Triple Reuptake InhibitionAffects serotonin, norepinephrine, and dopamine transportersPiperazine derivatives
Norovirus InhibitionInterferes with viral replicationPiperazine derivatives
Cannabinoid Receptor ActivityCB1 receptor agonismPiperazine derivatives
Analgesic ActivityPain relief mechanisms1-cyclohexyl-4-(1,2-diphenylethyl)-piperazine (MT-45)

The compound 1-Cyclohexyl-4-(2-furoyl)piperazine, with its structural similarities to these bioactive molecules, may share some of these properties or could be modified to enhance specific activities .

Structure-Activity Relationships

Impact of Structural Modifications

The biological activity of piperazine derivatives can be significantly influenced by modifications to different portions of the molecule:

  • Piperazine Ring: The core piperazine structure provides a flexible scaffold that can adopt various conformations, influencing binding to biological targets.

  • Cyclohexyl Group: This hydrophobic moiety likely contributes to membrane permeability and binding to hydrophobic pockets of target proteins.

  • Furoyl Group: The furan ring introduces aromatic character and potential for π-stacking interactions, while the carbonyl group can participate in hydrogen bonding with biological targets .

Comparison with Analogous Compounds

Structurally related compounds provide insights into how modifications affect activity:

Table 5: Activity Comparison of Related Piperazine Derivatives

CompoundStructural Difference from 1-Cyclohexyl-4-(2-furoyl)piperazineReported ActivityReference
3-[4-(2-Furoyl)-1-piperazinyl]-N-phenylpropanamideAdditional propanamide-phenyl groupAntibacterial activity
2-Furyl(4-benzyl-1-piperazinyl)methanoneBenzyl group instead of cyclohexylAntibacterial activity
1-Cyclohexyl-4-(1,2-diphenylethyl)-piperazine (MT-45)1,2-diphenylethyl group instead of 2-furoylAnalgesic activity comparable to morphine

These comparisons suggest that the nature of the substituents on the piperazine ring significantly influences the biological activity profile of these compounds .

Research Status and Future Directions

Current Research Status

Research on 1-Cyclohexyl-4-(2-furoyl)piperazine appears to be in relatively early stages, with more extensive work being conducted on structurally related derivatives. The compound is primarily noted for its potential as a building block in medicinal chemistry, particularly for the development of more complex molecules with therapeutic properties.

The related compounds that have been more extensively studied include:

  • 3-[4-(2-furoyl)-1-piperazinyl]-N-(aryl/aralkyl/alkyl)propanamides with antibacterial activity

  • 2-Furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives with antibacterial potential

  • 1-Cyclohexyl-4-(1,2-diphenylethyl)-piperazine with analgesic properties

Challenges and Research Gaps

Several challenges and research gaps exist in the current understanding of 1-Cyclohexyl-4-(2-furoyl)piperazine:

  • Limited specific data on the biological activity profile of this exact compound

  • Incomplete characterization of physicochemical properties

  • Need for toxicological and pharmacokinetic studies

  • Limited understanding of structure-activity relationships specific to this compound

  • Potential for optimization of synthetic routes to improve yield and purity

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